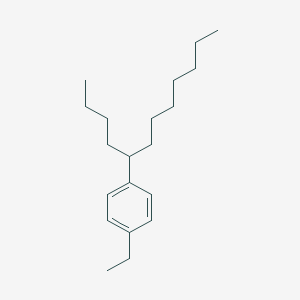
1-(Dodecan-5-YL)-4-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dodecan-5-YL)-4-ethylbenzene is an organic compound characterized by a benzene ring substituted with a dodecyl group at the 5th position and an ethyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecan-5-YL)-4-ethylbenzene typically involves the alkylation of ethylbenzene with a dodecyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{C}6\text{H}4 + \text{C}{12}\text{H}{25}\text{X} \xrightarrow{\text{AlCl}_3} \text{C}_2\text{H}_5\text{C}6\text{H}4\text{C}{12}\text{H}{25} + \text{HX} ]
Where ( \text{X} ) is a halogen (e.g., chlorine or bromine).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reactants and catalysts is crucial for achieving high selectivity.
化学反応の分析
Types of Reactions
1-(Dodecan-5-YL)-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dodecan-5-yl-4-ethylbenzoic acid.
Reduction: Formation of 1-(dodecan-5-yl)-4-ethylcyclohexane.
Substitution: Formation of 1-(dodecan-5-yl)-4-ethyl-2-chlorobenzene.
科学的研究の応用
1-(Dodecan-5-YL)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Dodecan-5-YL)-4-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic dodecyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The ethylbenzene moiety can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
1-(Dodecan-5-YL)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Dodecan-5-YL)-4-propylbenzene: Similar structure but with a propyl group instead of an ethyl group.
1-(Dodecan-5-YL)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
1-(Dodecan-5-YL)-4-ethylbenzene is unique due to the specific combination of the dodecyl and ethyl groups, which confer distinct physical and chemical properties. This combination affects the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable molecule for various applications.
特性
CAS番号 |
68639-89-4 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC名 |
1-dodecan-5-yl-4-ethylbenzene |
InChI |
InChI=1S/C20H34/c1-4-7-9-10-11-13-19(12-8-5-2)20-16-14-18(6-3)15-17-20/h14-17,19H,4-13H2,1-3H3 |
InChIキー |
RMALPAFWMSTGKP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCCC)C1=CC=C(C=C1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


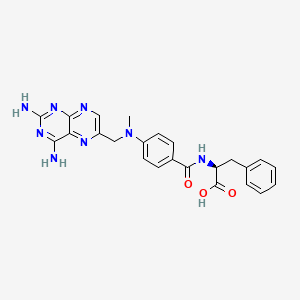
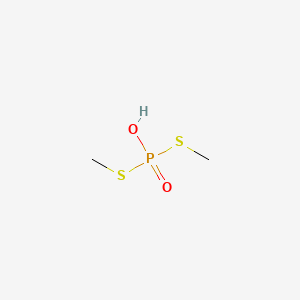
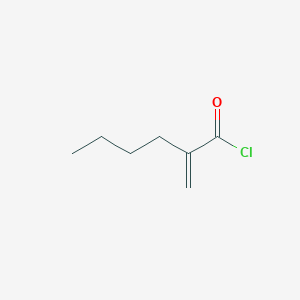
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
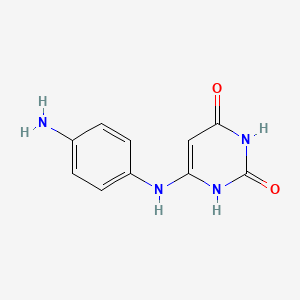
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
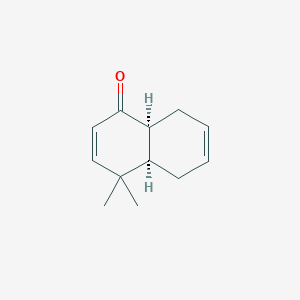
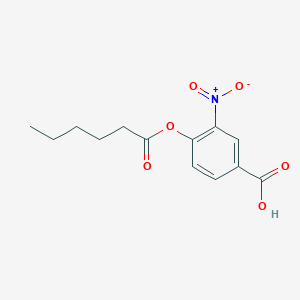
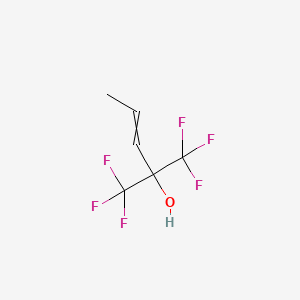
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
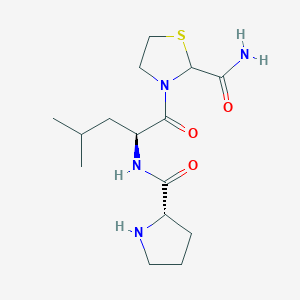
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
